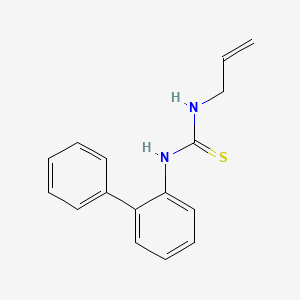![molecular formula C24H34N2O3 B5149898 2-[3-(dibutylamino)-2-hydroxypropoxy]-N-phenylbenzamide](/img/structure/B5149898.png)
2-[3-(dibutylamino)-2-hydroxypropoxy]-N-phenylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(dibutylamino)-2-hydroxypropoxy]-N-phenylbenzamide, also known as DBHA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a selective beta-adrenergic receptor antagonist, which means that it can block the effects of adrenaline and other stress hormones on the body's cells. In
科学研究应用
2-[3-(dibutylamino)-2-hydroxypropoxy]-N-phenylbenzamide has been studied for its potential applications in several areas of scientific research. One such area is cardiovascular research, where it has been shown to have beneficial effects on heart function and blood pressure regulation. 2-[3-(dibutylamino)-2-hydroxypropoxy]-N-phenylbenzamide has also been studied for its potential applications in cancer research, where it has been shown to inhibit the growth and proliferation of cancer cells.
作用机制
The mechanism of action of 2-[3-(dibutylamino)-2-hydroxypropoxy]-N-phenylbenzamide involves its ability to selectively block beta-adrenergic receptors in the body. These receptors are responsible for mediating the effects of stress hormones such as adrenaline, which can have harmful effects on the body's cells. By blocking these receptors, 2-[3-(dibutylamino)-2-hydroxypropoxy]-N-phenylbenzamide can protect cells from the damaging effects of stress hormones and improve overall cellular function.
Biochemical and Physiological Effects
2-[3-(dibutylamino)-2-hydroxypropoxy]-N-phenylbenzamide has been shown to have several biochemical and physiological effects in the body. One such effect is its ability to improve heart function by reducing the workload on the heart and improving blood flow. 2-[3-(dibutylamino)-2-hydroxypropoxy]-N-phenylbenzamide has also been shown to have anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory conditions.
实验室实验的优点和局限性
One advantage of using 2-[3-(dibutylamino)-2-hydroxypropoxy]-N-phenylbenzamide in lab experiments is its selective beta-adrenergic receptor blocking activity. This allows researchers to study the effects of stress hormones on cells in a controlled manner. However, one limitation of using 2-[3-(dibutylamino)-2-hydroxypropoxy]-N-phenylbenzamide is its potential toxicity at high doses, which can limit its use in certain types of experiments.
未来方向
There are several potential future directions for research on 2-[3-(dibutylamino)-2-hydroxypropoxy]-N-phenylbenzamide. One area of interest is its potential applications in the treatment of cardiovascular disease and cancer. Additionally, further research is needed to fully understand the mechanism of action of 2-[3-(dibutylamino)-2-hydroxypropoxy]-N-phenylbenzamide and its effects on cellular function. Finally, studies on the toxicity and safety of 2-[3-(dibutylamino)-2-hydroxypropoxy]-N-phenylbenzamide at various doses are needed to determine its potential clinical applications.
合成方法
2-[3-(dibutylamino)-2-hydroxypropoxy]-N-phenylbenzamide can be synthesized through a multistep process that involves several chemical reactions. One common method involves the reaction of 2-chloro-N-phenylbenzamide with dibutylamine, followed by the addition of 3-chloro-2-hydroxypropylamine. The resulting compound is then purified through various techniques, such as column chromatography, to obtain pure 2-[3-(dibutylamino)-2-hydroxypropoxy]-N-phenylbenzamide.
属性
IUPAC Name |
2-[3-(dibutylamino)-2-hydroxypropoxy]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O3/c1-3-5-16-26(17-6-4-2)18-21(27)19-29-23-15-11-10-14-22(23)24(28)25-20-12-8-7-9-13-20/h7-15,21,27H,3-6,16-19H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEUATCQTSNAIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC(COC1=CC=CC=C1C(=O)NC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

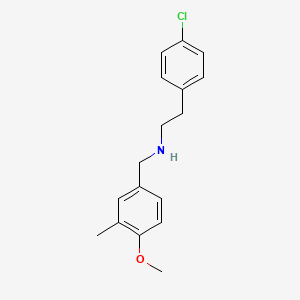
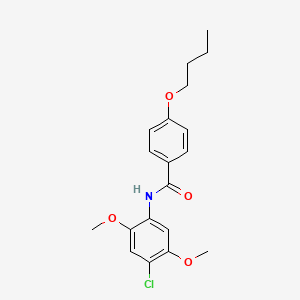
![(3-chlorophenyl)[1-(2,6-dimethoxybenzyl)-3-piperidinyl]methanone](/img/structure/B5149847.png)
![1,3-dimethyl-5-(2-nitrobenzyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5149853.png)
![5-{3-[(2-chlorobenzyl)oxy]benzylidene}-1-(3-chloro-2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5149857.png)
![3-allyl-2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4(3H)-quinazolinone](/img/structure/B5149860.png)
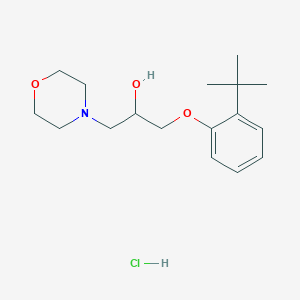
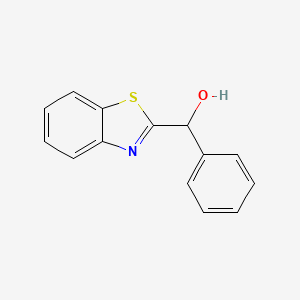
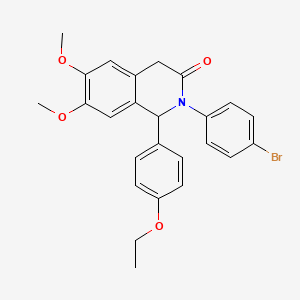
![4-[(4-methylphenyl)amino]-4-oxo-2-(tetrahydro-2-furanyl)butanoic acid](/img/structure/B5149878.png)
![1-benzyl-3-(2-pyridinylmethyl)-8-(6-quinolinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5149891.png)
![5-[(2-chloro-4-fluorophenoxy)methyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5149894.png)
![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5149899.png)
